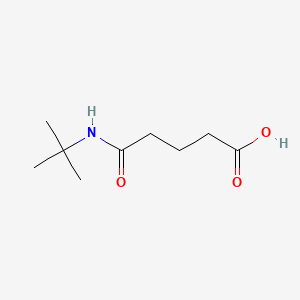
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" is a complex organic molecule featuring an oxalamide backbone, with several substituents, including a dihydroisoquinoline ring, a thiophene ring, and a phenethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" generally involves several key steps:
Formation of the Dihydroisoquinoline Moiety: : This can be achieved via a Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.
Incorporation of the Thiophene Group: : A thiophene derivative is introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene and halide precursors.
Construction of the Oxalamide Core: : This involves the reaction of an oxalic acid derivative with amine precursors to form the oxalamide linkage.
Final Assembly: : The final compound is formed by coupling the phenethyl group to the intermediate product using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods: While the aforementioned laboratory techniques can be scaled up for industrial production, optimization for large-scale synthesis may involve streamlining steps, improving yields, and reducing costs. Continuous flow chemistry could be employed for better control over reaction conditions and increased safety.
化学反応の分析
Types of Reactions: "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" can undergo various chemical reactions, including:
Oxidation: : The thiophene and dihydroisoquinoline rings can be oxidized under mild conditions.
Reduction: : Hydrogenation can reduce the dihydroisoquinoline to a tetrahydroisoquinoline.
Substitution: : Nucleophilic substitution can occur at the oxalamide nitrogen atoms or the thiophene ring.
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: : Reagents like alkyl halides for alkylation, or amines for amidation.
Oxidation: : Products include sulfoxides or sulfones for the thiophene ring.
Reduction: : Leads to saturated analogs like tetrahydroisoquinoline derivatives.
Substitution: : Results in various alkylated or amidated products, depending on the reagents used.
科学的研究の応用
Chemistry: This compound's structural complexity makes it a valuable target for studies in synthetic organic chemistry, focusing on reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" can serve as a lead compound in drug discovery efforts, particularly targeting diseases involving the central nervous system, given its structural similarity to known bioactive molecules.
Industry: Industrially, this compound could find use in materials science, especially in the development of organic electronic materials or as intermediates in the synthesis of more complex molecules.
作用機序
The compound's effects are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. For example, its dihydroisoquinoline moiety could interact with neurotransmitter receptors, while the thiophene ring might bind to protein sites involved in oxidation-reduction processes.
Molecular Targets and Pathways:Neurotransmitter Receptors: : Potential modulation of dopamine, serotonin, or GABA receptors.
Oxidative Stress Pathways: : Interaction with enzymes like cytochrome P450 or NADPH oxidase.
類似化合物との比較
Unique Features: What sets "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" apart is its intricate combination of aromatic and heterocyclic systems, coupled with an oxalamide core. This unique arrangement confers diverse chemical reactivity and biological activity.
List of Similar Compounds:N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-phenethyloxalamide: : Lacks the thiophene ring, providing a comparison of the impact of heterocycles.
N1-(2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide: : Lacks the dihydroisoquinoline, highlighting the influence of the isoquinoline moiety.
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide: : Without the phenethyl group, illustrating its role in overall activity.
特性
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-24(26-13-10-19-6-2-1-3-7-19)25(30)27-16-23(22-12-15-31-18-22)28-14-11-20-8-4-5-9-21(20)17-28/h1-9,12,15,18,23H,10-11,13-14,16-17H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBPCDOIXBXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate](/img/structure/B2600122.png)
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2600123.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2600124.png)
![6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2600125.png)



![7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2600132.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2600135.png)

![5-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2600141.png)
![N-(3-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2600142.png)

